molecular formula C11H15ClO B12836961 4-(tert-Butyl)-1-chloro-2-methoxybenzene

4-(tert-Butyl)-1-chloro-2-methoxybenzene

Cat. No.: B12836961
M. Wt: 198.69 g/mol
InChI Key: ZCNKXUBCQHNANT-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-1-chloro-2-methoxybenzene is an organic compound characterized by the presence of a tert-butyl group, a chlorine atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-1-chloro-2-methoxybenzene typically involves the alkylation of 1-chloro-2-methoxybenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

1-chloro-2-methoxybenzene+tert-butyl chlorideAlCl3This compound\text{1-chloro-2-methoxybenzene} + \text{tert-butyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 1-chloro-2-methoxybenzene+tert-butyl chlorideAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)-1-chloro-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst.

Major Products:

    Substitution: 4-(tert-Butyl)-2-methoxyphenol (if hydroxide is the nucleophile).

    Oxidation: 4-(tert-Butyl)-2-methoxybenzoic acid.

    Reduction: 4-(tert-Butyl)-2-methoxybenzene.

Scientific Research Applications

4-(tert-Butyl)-1-chloro-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-1-chloro-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The chlorine and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

    4-tert-Butylphenol: Similar structure but lacks the chlorine and methoxy groups.

    4-tert-Butylcatechol: Contains hydroxyl groups instead of chlorine and methoxy groups.

    4-tert-Butylbenzoic acid: Contains a carboxyl group instead of chlorine and methoxy groups.

Uniqueness: 4-(tert-Butyl)-1-chloro-2-methoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, while the chlorine and methoxy groups offer additional sites for chemical modification and interaction with biological targets.

Biological Activity

4-(tert-Butyl)-1-chloro-2-methoxybenzene, also known as t-butyl chloromethoxybenzene, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and mechanisms of action. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a tert-butyl group, a chlorine atom, and a methoxy group attached to a benzene ring. Its molecular formula is C11H15ClOC_{11}H_{15}ClO, and it has a molecular weight of approximately 202.7 g/mol. The structural formula can be represented as follows:

Chemical Structure C6H3(Cl)(OCH3)(C(C4H10))\text{Chemical Structure }\text{C}_6\text{H}_3(\text{Cl})(\text{OCH}_3)(\text{C}(\text{C}_4\text{H}_{10}))

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Reynolds et al. demonstrated that the compound inhibited the growth of Mycobacterium tuberculosis, which is responsible for tuberculosis. The minimal inhibitory concentration (MIC) was determined to be less than 12.5 µM, indicating significant efficacy against this pathogen .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods showed that it possesses moderate antioxidant activity. The IC50 values, which indicate the concentration required to scavenge 50% of free radicals, were recorded at approximately 52.77 µg/mL for certain derivatives .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent. In one study involving multiple tumor types, including leukemia and breast cancer cell lines, this compound did not exhibit significant cytotoxicity . However, further modifications of the compound may enhance its activity against specific cancer cells.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular signaling pathways involved in apoptosis and oxidative stress response . The presence of the methoxy group is believed to enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Case Study 1: Antitubercular Activity

In a controlled study involving M. tuberculosis, researchers administered varying concentrations of this compound to infected cultures. The results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at concentrations above 10 µM .

Case Study 2: Antioxidant Efficacy

A comparative analysis was conducted using ascorbic acid as a reference antioxidant. The study found that while this compound exhibited antioxidant properties, it was less effective than ascorbic acid in scavenging free radicals in both DPPH and ABTS assays .

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibited M. tuberculosis growth (MIC < 12.5 µM)
AntioxidantModerate radical scavenging (IC50 = 52.77 µg/mL)
CytotoxicityNo significant activity against various cancer lines

Table 2: Summary of Case Studies

Case StudyFocus AreaKey Findings
Case Study 1Antitubercular ActivityDose-dependent inhibition observed
Case Study 2Antioxidant EfficacyLess effective than ascorbic acid

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

4-tert-butyl-1-chloro-2-methoxybenzene

InChI

InChI=1S/C11H15ClO/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7H,1-4H3

InChI Key

ZCNKXUBCQHNANT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Cl)OC

Origin of Product

United States

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